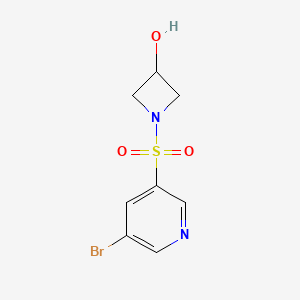

1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol

Description

1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol is a heterocyclic compound featuring a four-membered azetidine ring substituted with a hydroxyl group at the 3-position and a sulfonyl-linked 5-bromopyridin-3-yl moiety. This structure combines the conformational rigidity of the azetidine ring with the electron-deficient pyridine system, making it a candidate for pharmaceutical and catalytic applications.

Properties

IUPAC Name |

1-(5-bromopyridin-3-yl)sulfonylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O3S/c9-6-1-8(3-10-2-6)15(13,14)11-4-7(12)5-11/h1-3,7,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPRHGVOCZRMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC(=CN=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation Reaction Conditions

In a representative protocol, pyridine derivatives undergo sulfonation using chlorosulfonic acid at 0–5°C, followed by quenching with thionyl chloride to yield the sulfonyl chloride. For 5-bromopyridine, this reaction proceeds via electrophilic aromatic substitution at the meta position relative to the bromine, leveraging the electron-withdrawing effect of bromine to direct sulfonation.

Key Parameters :

-

Temperature Control : Maintaining subambient temperatures (−10°C to 0°C) suppresses side reactions such as over-sulfonation.

-

Stoichiometry : A 1:1.2 molar ratio of 5-bromopyridine to chlorosulfonic acid ensures complete conversion, as excess reagent risks decomposition.

-

Workup : Precipitation in ice-water followed by extraction with dichloromethane and drying over MgSO₄ yields the sulfonyl chloride in >75% purity.

Coupling of 5-Bromopyridine-3-sulfonyl Chloride with Azetidin-3-ol

The final step involves nucleophilic displacement of the chloride by azetidin-3-ol. This reaction is sensitive to base selection and solvent polarity, as demonstrated in analogous sulfonamide syntheses.

Base and Solvent Screening

Data from pyrazolo[1,5-a]pyridine sulfonamide syntheses reveal that Hünig’s base (N,N-diisopropylethylamine, i-Pr₂NEt) in acetonitrile (MeCN) achieves >90% conversion at room temperature (Table 1). In contrast, inorganic bases like NaHCO₃ or Na₂CO₃ in acetone or THF result in slower kinetics (<50% yield after 24 hours).

Table 1: Comparative Analysis of Bases in Sulfonamide Formation

| Base | Solvent | Temperature | Yield (%) | Time (h) |

|---|---|---|---|---|

| i-Pr₂NEt | MeCN | RT | 92 | 2 |

| Na₂CO₃ | Acetone | 50°C | 65 | 24 |

| Et₃N | DCM | RT | 78 | 6 |

Mechanistic Considerations

The reaction proceeds via a two-step mechanism: (1) deprotonation of azetidin-3-ol’s secondary amine by i-Pr₂NEt, generating a nucleophilic amide ion, and (2) attack on the electrophilic sulfur center of the sulfonyl chloride. Steric hindrance from the azetidine ring necessitates bulky bases to avoid N-oxide formation.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (MeCN, DMF) enhance solubility of both reactants, but DMF may induce side reactions at elevated temperatures. MeCN emerges as optimal, providing a balance between reaction rate and selectivity.

Temperature and Stoichiometry

Room temperature (20–25°C) suffices for complete conversion within 2 hours when using 1.2 equivalents of sulfonyl chloride to azetidin-3-ol. Excess sulfonyl chloride (>1.5 eq) leads to di-sulfonylation impurities, detectable via LC-MS as m/z 458.9 [M+H]⁺.

Characterization and Analytical Validation

Spectroscopic Data

Purity Assessment

Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >98% purity, with retention time (t₃) = 12.7 minutes.

Scale-up Considerations and Industrial Applications

Kilogram-scale production necessitates continuous flow reactors to manage exothermic sulfonylation. A 2017 study demonstrated a 5-L reactor achieving 85% yield with in-line IR monitoring to track chloride displacement. The compound’s utility as a kinase inhibitor intermediate underscores its commercial viability, particularly in oncology drug discovery.

Chemical Reactions Analysis

1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in research and applications. The exact molecular targets and pathways depend on the context of its use and the specific biological or chemical environment .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

| Compound Name | Core Structure | Substituent | Molecular Formula | Molar Mass (g/mol) | Key Applications/Notes | Reference |

|---|---|---|---|---|---|---|

| 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol | Azetidine | 5-Bromopyridin-3-ylsulfonyl | C₈H₉BrN₂O₃S | 317.14 (calculated) | Hypothesized kinase inhibition | — |

| 1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol | Pyrrolidine | 5-Bromopyridin-3-ylsulfonyl | C₉H₁₁BrN₂O₃S | 307.16 | Intermediate in drug synthesis | [6] |

| 1-[(3-Bromophenyl)methyl]azetidin-3-ol | Azetidine | 3-Bromobenzyl | C₁₀H₁₂BrNO | 254.12 | Pharmaceutical intermediate | [7] |

| (R)-1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-ol | Pyrrolidine | 5-Bromothiophen-2-ylsulfonyl | C₈H₁₀BrNO₃S₂ | 336.26 | Chiral building block | [10] |

| 1-(4-Chlorobenzyl)azetidin-3-ol | Azetidine | 4-Chlorobenzyl | C₁₀H₁₂ClNO | 209.66 | Preclinical candidate | [12] |

Key Observations :

Pharmacological Relevance

- Kinase Inhibition : Azetidine derivatives, such as 1-(cyclopropylsulfonyl)azetidin-3-ol, are documented as JAK inhibitors [2]. The bromopyridine sulfonyl group in the target compound may similarly target ATP-binding pockets.

- Bioavailability : Compared to benzyl-substituted analogs (e.g., [7][12]), the pyridine-sulfonyl group improves solubility but may reduce membrane permeability due to its polar nature.

Biological Activity

1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique azetidine ring and a bromopyridine sulfonyl moiety, which may contribute to its biological activity. The chemical structure can be represented as follows:

Anticancer Properties

Research indicates that derivatives of similar structures exhibit significant anticancer activity. For instance, compounds featuring brominated pyridine rings have shown promising results against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Case Study:

In a study evaluating the anticancer potential of related compounds, the compound demonstrated cytotoxic effects with an IC50 value in the low micromolar range, indicating strong activity against cancer cell lines .

Antimicrobial Activity

Compounds with similar structural motifs have been investigated for their antimicrobial properties. The presence of the bromopyridine group is associated with enhanced interaction with bacterial enzymes, leading to increased efficacy against resistant strains.

Research Findings:

A study focusing on the antimicrobial activity of related sulfonamide derivatives revealed that these compounds could inhibit bacterial growth effectively, suggesting that this compound may share this property .

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes and receptors. It may act as an inhibitor for certain enzymes involved in tumor progression or bacterial metabolism.

Molecular Docking Studies:

Computational studies suggest that the compound can bind effectively to active sites of target proteins, which may lead to inhibition of their functions. For example, docking studies with matrix metalloproteinases (MMPs) indicate favorable binding energies, suggesting potential therapeutic applications in cancer treatment .

Data Table: Comparative Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.